molecular formula C7H10N4O2S B1359074 Sulfaguanidine monohydrate CAS No. 6190-55-2

Sulfaguanidine monohydrate

Cat. No.: B1359074
CAS No.: 6190-55-2
M. Wt: 214.25 g/mol
InChI Key: BRBKOPJOKNSWSG-UHFFFAOYSA-N
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Description

Mechanism of Action

Target of Action

Sulfaguanidine, a guanidine derivative of sulfanilamide , primarily targets the enzyme dihydropteroate synthase in bacteria . This enzyme plays a crucial role in the synthesis of dihydrofolic acid, a precursor for the production of folic acid . Folic acid is essential for bacterial growth and reproduction .

Mode of Action

Sulfaguanidine acts as a competitive inhibitor of dihydropteroate synthase . By binding to this enzyme, it prevents the proper processing of para-aminobenzoic acid (PABA), which is essential for folic acid synthesis . This inhibition disrupts the production of folic acid, thereby inhibiting bacterial growth and reproduction .

Biochemical Pathways

The primary biochemical pathway affected by sulfaguanidine is the folic acid synthesis pathway in bacteria . By inhibiting dihydropteroate synthase, sulfaguanidine disrupts the conversion of PABA to dihydrofolic acid, leading to a deficiency of folic acid . This deficiency hampers the synthesis of nucleic acids and proteins, which are vital for bacterial growth and reproduction .

Pharmacokinetics

It is known that sulfaguanidine ispoorly absorbed from the gut, which makes it suitable for the treatment of enteric infections . More detailed information about its absorption, distribution, metabolism, and excretion (ADME) properties is currently unavailable .

Result of Action

The primary result of sulfaguanidine’s action is the inhibition of bacterial growth and reproduction . By disrupting folic acid synthesis, sulfaguanidine prevents bacteria from producing essential nucleic acids and proteins . This leads to the effective treatment of bacterial infections, particularly those in the gut .

Action Environment

The action of sulfaguanidine is influenced by its environment. Since it is poorly absorbed from the gut, it remains in the gastrointestinal tract where it can effectively treat enteric infections . . For instance, cholestyramine can decrease the absorption of sulfaguanidine, potentially reducing its efficacy .

Preparation Methods

Sulfaguanidine monohydrate can be synthesized through several methods:

Chemical Reactions Analysis

Sulfaguanidine monohydrate undergoes various chemical reactions:

Scientific Research Applications

Sulfaguanidine monohydrate has several scientific research applications:

Comparison with Similar Compounds

Sulfaguanidine monohydrate is similar to other sulfonamide antibiotics, such as:

    Sulfanilamide: The parent compound from which sulfaguanidine is derived.

    Sulfathiazole: Another sulfonamide antibiotic with similar antibacterial properties.

    Sulfamethoxazole: A widely used sulfonamide antibiotic often combined with trimethoprim for enhanced efficacy.

This compound is unique due to its poor absorption from the gut, making it particularly effective for treating enteric infections without significant systemic absorption .

Properties

IUPAC Name

2-(4-aminophenyl)sulfonylguanidine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C7H10N4O2S/c8-5-1-3-6(4-2-5)14(12,13)11-7(9)10/h1-4H,8H2,(H4,9,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BRBKOPJOKNSWSG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1N)S(=O)(=O)N=C(N)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H10N4O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID1023609
Record name Sulfaguanidine
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Molecular Weight

214.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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Solubility

>32.1 [ug/mL] (The mean of the results at pH 7.4)
Record name SID856017
Source Burnham Center for Chemical Genomics
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Description Aqueous solubility in buffer at pH 7.4

CAS No.

57-67-0
Record name Sulfaguanidine
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Record name Sulfaguanidine [INN:BAN:NF]
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Record name Sulfaguanidine
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Record name Benzenesulfonamide, 4-amino-N-(aminoiminomethyl)-
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What is the molecular structure of sulfaguanidine monohydrate and how does it compare to sulfaguanidine in a coordination complex?

A1: this compound (SG.H2O) consists of a sulfaguanidine molecule associated with one water molecule. In its crystal structure, SG.H2O exhibits a six-membered ring formed by intramolecular hydrogen bonding between a sulfone oxygen atom and an amino nitrogen atom of the guanidine group []. When sulfaguanidine coordinates with palladium to form trans-dichlorobis(sulfaguanidine)palladium(II) [Pd(SG)2C12], the N-C bond within the sulfaguanidine moiety shows reduced double-bond character due to the nitrogen bonding with palladium. This complex also features a six-membered ring formed through intramolecular hydrogen bonding, which is stronger than in SG.H2O [].

Q2: How does the crystal structure of this compound influence its dehydration process?

A2: The dehydration mechanism of this compound varies depending on factors like crystal properties and environmental conditions []. Studies show that intact crystals and ground crystals of this compound, despite being chemically identical, dehydrate through different mechanisms. Additionally, the dehydration process can be influenced by factors like temperature and humidity. These variations are likely attributed to different modes of nuclei growth during dehydration [].

Q3: How is the presence of this compound confirmed in analytical settings?

A3: High-performance liquid chromatography with ultraviolet detection (HPLC-UV) is a reliable technique for identifying and quantifying this compound []. This method offers high sensitivity and can simultaneously analyze multiple sulfonamides, including this compound. Researchers utilize this method to monitor the compound's presence in various matrices, such as environmental samples, ensuring accurate detection and measurement [].

Q4: What are the hydrogen bonding patterns observed in the crystal structure of this compound?

A4: this compound molecules are linked together by an intricate network of hydrogen bonds []. A guanidyl nitrogen from one sulfaguanidine molecule connects indirectly to the sulfonyl oxygens of neighboring molecules through two distinct water molecules. This creates a system where the water molecule acts as both a hydrogen bond donor and acceptor. These interactions lead to the formation of infinite molecular layers within the crystal structure, contributing to the compound's stability and arrangement [].

Q5: Has this compound been assessed for biodegradability?

A5: Studies employing the Closed Bottle Test (CBT, OECD 301D) investigated the biodegradability of this compound alongside other sulfonamides []. The results indicated that this compound does not readily biodegrade under the conditions of this specific test. HPLC-UV analysis further confirmed the lack of degradation, highlighting the persistence of this compound in the environment [].

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